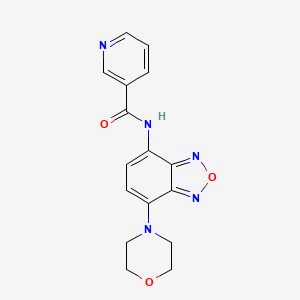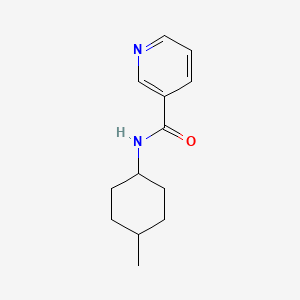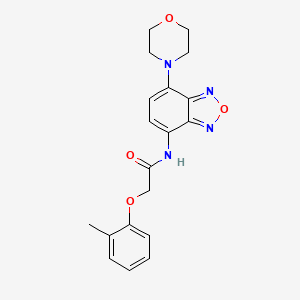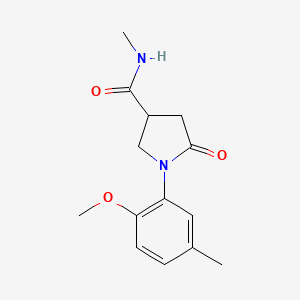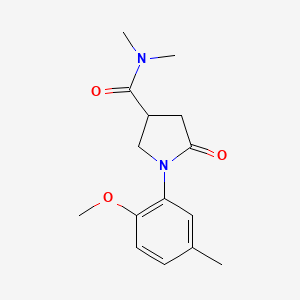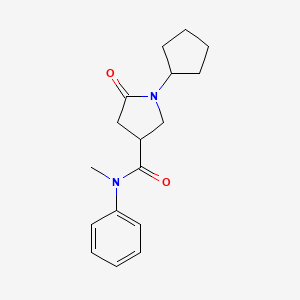![molecular formula C15H20N2O2 B7460613 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered in 2003 by a team of researchers at the University of Queensland, Australia. Since then, CX-5461 has gained attention for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). rRNA is essential for the production of ribosomes, which are responsible for protein synthesis. Cancer cells require a high level of protein synthesis to support their rapid growth and proliferation. By inhibiting RNA polymerase I transcription, 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide reduces the production of rRNA and inhibits protein synthesis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown promising results in preclinical models of various types of cancer. However, 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide is still in the early stages of development and has not yet been tested in clinical trials. Its potential side effects and long-term effects are still unknown.
Zukünftige Richtungen
There are several future directions for the development of 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide in cancer patients. 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide could also be combined with other cancer therapies to enhance its effectiveness. Finally, 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide could be further studied to better understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves several steps, including the formation of an oxazole ring, introduction of a tricyclic decane ring, and attachment of a carboxamide group. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has been tested in preclinical models of various types of cancer, including breast, colon, and ovarian cancer, and has shown promising results in reducing tumor growth.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-9-2-13(17-19-9)14(18)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAUPWIDHQHBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

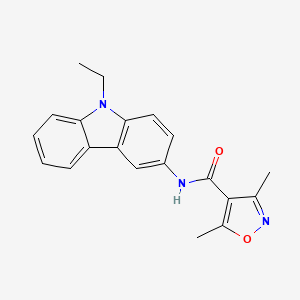
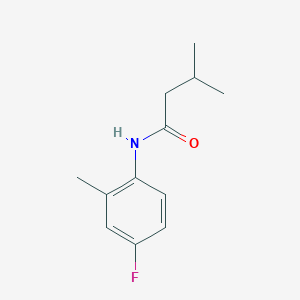
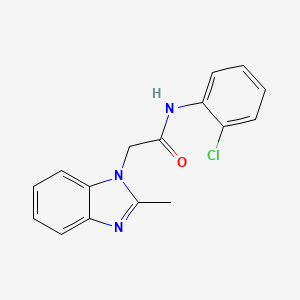
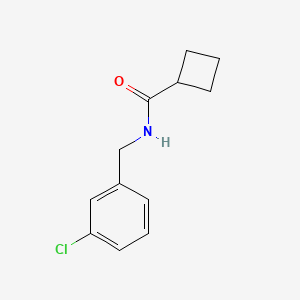
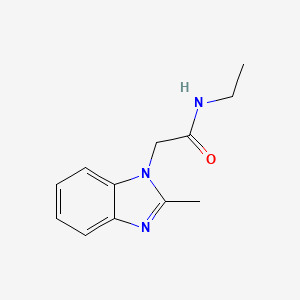
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
